molecular formula C24H21ClN2O3 B11611078 4-(3-chlorophenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

4-(3-chlorophenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

Cat. No.: B11611078
M. Wt: 420.9 g/mol
InChI Key: KNYHAQSCNFCFLM-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This specific compound is characterized by the presence of three distinct aromatic rings, each substituted with various functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile in the presence of a catalyst.

    Substitution Reactions: The aromatic rings are introduced through substitution reactions, where the appropriate phenyl and chlorophenyl groups are attached to the imidazole core.

    Methoxylation: The trimethoxyphenyl group is introduced via methoxylation reactions, where methoxy groups are added to the aromatic ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3-chlorophenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
  • N-(3-chlorophenyl)-N’-(3,4,5-trimethoxyphenyl)urea
  • 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole

Uniqueness

4-(3-chlorophenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of multiple aromatic rings with diverse functional groups. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C24H21ClN2O3/c1-28-19-13-17(14-20(29-2)23(19)30-3)24-26-21(15-8-5-4-6-9-15)22(27-24)16-10-7-11-18(25)12-16/h4-14H,1-3H3,(H,26,27)

InChI Key

KNYHAQSCNFCFLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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